Lobaplatin

Description

This compound is a third-generation, water-soluble platinum compound with potential antineoplastic activity. This compound forms highly reactive, charged, platinum complexes that bind to nucleophilic groups such as GC- and AG-rich sites in DNA, inducing intrastrand DNA cross-links. These cross-links will ultimately result in induction of apoptosis and cell growth inhibition. Compared to first and second generation platinum compounds, this compound appears to be more stable, less toxic, have a better therapeutic index and may overcome tumor resistance.

structure given in first source

Structure

2D Structure

Propriétés

Numéro CAS |

135558-11-1 |

|---|---|

Formule moléculaire |

C9H18N2O3Pt |

Poids moléculaire |

397.33 g/mol |

Nom IUPAC |

[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1/t5-,6-;2-;/m00./s1 |

Clé InChI |

RLXPIABKJFUYFG-DOYDWZMXSA-M |

SMILES canonique |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

D19466; D-19466; Lobaplatin. |

Origine du produit |

United States |

Foundational & Exploratory

Lobaplatin's Assault on DNA Replication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of lobaplatin, a third-generation platinum-based antineoplastic agent, with a specific focus on its profound impact on DNA replication. This document details the molecular interactions, cellular consequences, and methodologies used to elucidate its anticancer properties.

Core Mechanism of Action: DNA Adduct Formation

This compound, a DNA alkylating agent, exerts its cytotoxic effects primarily by interfering with DNA replication and transcription.[1][2][3][4][5] As a prodrug, this compound undergoes hydrolysis in the cellular environment, forming a reactive platinum complex. This activated form then covalently binds to the N7 positions of purine bases in the DNA, leading to the formation of DNA adducts.

The predominant and most cytotoxic of these adducts are intrastrand cross-links, primarily between adjacent guanine-guanine (GG) and guanine-adenine (GA) bases. These cross-links introduce significant distortions in the DNA double helix, which physically obstructs the progression of DNA polymerase and the transcriptional machinery, thereby inhibiting DNA replication and gene expression.

Cellular Consequences of this compound-Induced DNA Damage

The formation of this compound-DNA adducts triggers a cascade of cellular events, culminating in cell cycle arrest and programmed cell death (apoptosis).

Cell Cycle Arrest

By physically blocking DNA replication, this compound induces cell cycle arrest, providing the cell with an opportunity to repair the DNA damage. Depending on the cell type and the concentration of the drug, this arrest can occur at various phases of the cell cycle, including G0/G1, G1, S, or G2/M. For instance, studies have demonstrated G0/G1 arrest in human cholangiocarcinoma cells and G2/M arrest in melanoma and prostate cancer cells.

Apoptosis Induction

If the DNA damage is too severe to be repaired, the cell's intrinsic apoptotic pathways are activated. This process is often mediated by the tumor suppressor protein p53, which recognizes the irreparable DNA damage. The activation of p53 leads to the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the balance of pro- and anti-apoptotic factors ultimately leads to the activation of caspases and the execution of apoptosis.

DNA Damage Response and Resistance Mechanisms

The efficacy of this compound is intrinsically linked to the cell's ability to repair DNA damage. The DNA Damage Response (DDR) is a complex network of pathways that sense, signal, and repair DNA lesions. The primary pathways involved in the repair of platinum-induced DNA adducts are Nucleotide Excision Repair (NER) and Homologous Recombination (HR).

Cancer cells can develop resistance to platinum-based drugs, including this compound, through various mechanisms, a key one being the enhancement of their DNA repair capabilities. Increased expression or activity of proteins involved in NER and HR can lead to more efficient removal of this compound-DNA adducts, thereby diminishing the drug's cytotoxic effects.

Quantitative Data on this compound Efficacy

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a drug in inhibiting a specific biological or biochemical function. The IC50 values for this compound vary depending on the cancer cell line.

| Cell Line | Cancer Type | IC50 Value | Reference |

| RBE | Cholangiocarcinoma | ~5.26 ± 0.63 µg/mL | |

| SMMC-7721 | Hepatocellular Carcinoma | 1.45 µg/mL | |

| Various HCC Lines | Hepatocellular Carcinoma | 1.45 to 5.22 µg/mL | |

| A2780 | Ovarian Cancer | 22 µM (for 90% cell kill) |

Key Experimental Protocols

The following are generalized methodologies for key experiments used to study the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells and to determine the IC50 value.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the viability against the drug concentration to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

This technique is employed to determine the effect of this compound on cell cycle progression.

-

Cell Treatment: Treat cancer cells with this compound at a specific concentration for various time points.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA-intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence from the DNA dye is proportional to the DNA content of the cells.

-

Data Interpretation: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.

Immunocytochemical Detection of Platinum-DNA Adducts

This method allows for the visualization of this compound-DNA adducts within the cell nucleus.

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for a defined period.

-

Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize the cell membranes with a detergent (e.g., Triton X-100).

-

DNA Denaturation: Treat the cells with an acid (e.g., HCl) to denature the DNA and expose the platinum adducts.

-

Blocking: Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically recognizes platinum-DNA adducts (e.g., rabbit antiserum NKI-A59).

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

-

Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI) and mount the coverslips on microscope slides.

-

Microscopy: Visualize the fluorescent signals using a fluorescence microscope. The co-localization of the antibody signal with the nuclear stain indicates the presence of platinum-DNA adducts.

References

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Lobaplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaplatin is a third-generation platinum-based antineoplastic agent that has demonstrated significant antitumor activity in a range of preclinical and clinical studies.[1][2] As an analogue of cisplatin, its mechanism of action is primarily centered on the formation of DNA adducts, leading to the inhibition of DNA synthesis and the induction of apoptosis.[3] This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and key experimental data related to this compound, intended to serve as a valuable resource for professionals in the fields of oncology research and drug development.

Molecular Structure and Chemical Properties

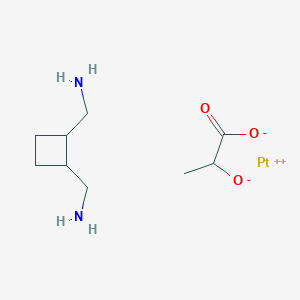

This compound, with the chemical name (SP-4-3)-[rel-(1R,2R)-1,2-Cyclobutanedimethanamine-kN,kN′][(2S)-2-(hydroxy-kO)propanoato(2-)-kO]platinum, is a water-soluble platinum(II) complex.[4] The central platinum atom is coordinated to a bidentate 1,2-bis(aminomethyl)cyclobutane ligand and a lactate leaving group. It is administered as a mixture of two diastereoisomers.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈N₂O₃Pt | |

| Molar Mass | 397.33 g/mol | |

| Melting Point | 220 °C (decomposes) | |

| Solubility in Water | 72.9 mg/mL (20 °C) | |

| Appearance | White to beige powder | |

| Percent Composition | C: 27.21%, H: 4.57%, N: 7.05%, O: 12.08%, Pt: 49.10% |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, beginning with the preparation of the 1,2-bis(aminomethyl)cyclobutane ligand, followed by its reaction with a platinum precursor and subsequent introduction of the lactate group.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 1,2-bis(aminomethyl)cyclobutane

-

Dimerization of Acrylonitrile: Acrylonitrile undergoes a thermal or photochemical head-to-head dimerization to yield a mixture of cis- and trans-1,2-cyclobutanedicarbonitrile.

-

Separation of Isomers: The cis- and trans-isomers of 1,2-cyclobutanedicarbonitrile are separated by distillation.

-

Reduction to Diamine: The trans-isomer is then reduced to trans-1,2-bis(aminomethyl)cyclobutane using a reducing agent such as lithium aluminum hydride (LiAlH₄).

Step 2: Synthesis of Dichloro[1,2-bis(aminomethyl)cyclobutane]platinum(II)

-

Reaction with Potassium Tetrachloroplatinate(II): The synthesized trans-1,2-bis(aminomethyl)cyclobutane is reacted with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) in an aqueous solution.

-

Precipitation: The resulting dichloro[1,2-bis(aminomethyl)cyclobutane]platinum(II) complex precipitates from the solution and is collected by filtration.

Step 3: Synthesis of this compound

-

Reaction with Silver Nitrate: The dichloro[1,2-bis(aminomethyl)cyclobutane]platinum(II) complex is reacted with silver nitrate (AgNO₃) to form the corresponding dinitrato complex, with the precipitation of silver chloride (AgCl).

-

Ion Exchange: The filtrate containing the dinitrato complex is passed through an anion exchange column to replace the nitrate ions with hydroxide ions, forming a dihydroxo intermediate.

-

Reaction with Lactic Acid: The dihydroxo intermediate is then reacted with L-lactic acid to yield this compound.

-

Purification: The crude product is purified by recrystallization.

Characterization Methods

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of this compound and to separate its diastereoisomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure of the compound.

-

Elemental Analysis: To confirm the elemental composition of the synthesized this compound. The calculated values should be in close agreement with the experimentally found values (typically within ±0.4%).

Chemical Properties and Mechanism of Action

This compound functions as a prodrug that is activated in the body. The lactate leaving group is hydrolyzed, forming a reactive, charged platinum complex. This activated complex then binds to DNA, primarily at the N7 position of guanine and adenine bases, forming intrastrand and interstrand cross-links. These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways Involved in this compound-Induced Apoptosis

This compound has been shown to modulate several key signaling pathways involved in apoptosis and cell proliferation, most notably the p53 and c-myc pathways.

p53-Mediated Apoptotic Pathway

This compound-induced DNA damage can activate the tumor suppressor protein p53. Activated p53 can transcriptionally activate pro-apoptotic genes, such as Bax, leading to the mitochondrial apoptotic pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates caspases, the executioners of apoptosis.

Figure 1: Simplified p53-mediated apoptotic pathway induced by this compound.

c-myc Signaling Pathway

This compound has also been shown to influence the expression of the c-myc gene, which plays a crucial role in cell proliferation and apoptosis. Downregulation of c-myc can contribute to the antiproliferative effects of this compound.

Figure 2: Influence of this compound on the c-myc signaling pathway.

Pharmacological Properties

In Vitro Cytotoxicity

This compound has demonstrated potent cytotoxic activity against a variety of human cancer cell lines, including some that are resistant to cisplatin and carboplatin.

IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| A549 | Non-small cell lung cancer | 7.87 | |

| H1975 | Non-small cell lung cancer | 2.12 | |

| H157 | Non-small cell lung cancer | 2.91 | |

| SGC-7901 | Gastric cancer | IC₂₅: 1.97 µg/mL |

Pharmacokinetics

Pharmacokinetic studies in humans have provided valuable data on the absorption, distribution, metabolism, and excretion of this compound.

Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Reference |

| Terminal Half-life (t₁/₂) | 3.3 - 11.1 days | |

| Clearance (CL) | 0.45 - 1.14 L/h/m² | |

| Volume of Distribution (Vd) | 11.1 - 25.6 L/m² | |

| Protein Binding | Low |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of this compound on cancer cell lines.

Figure 3: Experimental workflow for an in vitro MTT cytotoxicity assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined density and allow them to adhere for 24 hours.

-

Drug Treatment: Expose the cells to a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

In Vivo Xenograft Model

This protocol describes a general workflow for evaluating the antitumor efficacy of this compound in a mouse xenograft model.

Figure 4: Experimental workflow for an in vivo xenograft study.

Detailed Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound or a vehicle control intravenously or intraperitoneally according to a defined schedule and dosage.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

-

Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

-

Analysis: Analyze the tumor tissue for relevant biomarkers to understand the in vivo mechanism of action.

Conclusion

This compound is a promising third-generation platinum-based anticancer agent with a distinct molecular structure and a mechanism of action centered on DNA damage-induced apoptosis. Its favorable physicochemical properties and broad-spectrum antitumor activity, including in some platinum-resistant cancers, make it a subject of ongoing research and clinical interest. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and experimental methodologies to aid in future investigations and the development of novel cancer therapies.

References

Lobaplatin CAS number and chemical formula

An In-depth Technical Guide to Lobaplatin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a third-generation platinum-based antineoplastic agent.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and relevant clinical and preclinical data. Detailed experimental protocols for key assays are also provided to facilitate further research and development.

Chemical and Physical Properties

This compound, with the IUPAC name 1,2-diammino-methyl-cyclobutane-platinum (II) lactate, is a platinum(II) complex.[4] The central platinum atom is coordinated to a bidentate amine ligand (1,2-bis(aminomethyl)cyclobutane) and a lactate leaving group.[4] It is administered as a diastereomeric mixture.

| Property | Value | Reference |

| CAS Number | 135558-11-1 | |

| Chemical Formula | C₉H₁₈N₂O₃Pt | |

| Molecular Weight | 397.33 g/mol | |

| Appearance | White to beige powder | |

| Melting Point | 220 °C (428 °F) | |

| Solubility in Water | 72.9 mg/mL (20 °C) |

Mechanism of Action

This compound functions as a prodrug that is hydrolyzed in the body to form a reactive platinum complex. This active form then exerts its cytotoxic effects primarily through interactions with DNA.

DNA Adduct Formation

The activated platinum complex covalently binds to nucleophilic sites on DNA, with a preference for adjacent guanine-guanine (GG) and guanine-adenine (GA) sequences. This binding results in the formation of intrastrand and interstrand cross-links. These DNA adducts distort the DNA double helix, which in turn inhibits DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.

Signaling Pathways

This compound-induced DNA damage triggers a cascade of cellular signaling events that culminate in programmed cell death.

The presence of irreparable DNA damage activates intrinsic apoptotic pathways. This involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the activation of caspases, which are the executioners of apoptosis.

This compound has been shown to induce cell cycle arrest at the G2/M and S phases. This is a cellular response to DNA damage, providing the cell with time to either repair the damage or undergo apoptosis if the damage is too severe.

Quantitative Data from Clinical Trials

This compound has been evaluated in numerous clinical trials for various cancer types. The following tables summarize key efficacy and toxicity data.

Efficacy Data

| Cancer Type | Treatment Regimen | N | ORR (%) | DCR (%) | Median PFS (months) | Median OS (months) | Reference |

| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | This compound + Etoposide (EL) | 122 | 67.6 | 85.5 | 5.1 | 10.6 | |

| Extensive-Stage Small Cell Lung Cancer (ES-SCLC) | Cisplatin + Etoposide (EP) | 112 | 53.9 | 86.7 | 5.3 | 9.7 | |

| ES-SCLC (First-line) | This compound + Etoposide | 30 | 57 | 85.7 | 4.7 | 13.0 | |

| Metastatic Breast Cancer | This compound-based combination | 114 | 29.5 | 75.9 | 7.7 (TTP) | 28.0 | |

| Recurrent Small Cell Lung Cancer | This compound + Irinotecan | 140 | 48.57 | - | 4.5 (TTP) | 7.6 |

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival; OS: Overall Survival; TTP: Time to Progression.

Toxicity Data (Grade 3/4 Adverse Events)

| Adverse Event | This compound + Etoposide (EL) (%) (N=122) | Cisplatin + Etoposide (EP) (%) (N=112) | This compound Combination (Metastatic Breast Cancer) (%) (N=114) | Reference |

| Thrombocytopenia | 28.9 | 10.8 | 15.8 | |

| Neutropenia | - | - | 21.9 | |

| Leukopenia | - | - | - | |

| Anemia | - | - | - | |

| Nausea | - | - | - | |

| Vomiting | - | - | - | |

| Nephrotoxicity | 2.5 | 11.7 | - |

Experimental Protocols

Apoptosis Assay by Flow Cytometry

This protocol is based on the methodology described for assessing apoptosis in bladder cancer and gastric cancer cell lines.

Methodology:

-

Seed bladder cancer cells (T24 and 5637) or other cell lines of interest in appropriate culture vessels.

-

Treat the cells with the desired concentrations of this compound (e.g., 0 and 8 µg/mL) for 24 hours.

-

Harvest the cells, including both adherent and floating cells, by trypsinization.

-

Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis by Flow Cytometry

This protocol is adapted from studies on colorectal and melanoma cancer cell lines.

Methodology:

-

Seed cells (e.g., LOVO or B16-F10) and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing PI and RNase A.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

This compound is a potent third-generation platinum-based chemotherapeutic agent with a well-characterized mechanism of action involving DNA damage-induced apoptosis and cell cycle arrest. Clinical data, particularly from studies in China where it is approved, demonstrate its efficacy in various solid tumors, including small cell lung cancer and breast cancer. Its distinct toxicity profile, with thrombocytopenia being the primary dose-limiting toxicity, differentiates it from earlier platinum compounds. The experimental protocols provided herein offer a foundation for further investigation into the nuanced molecular effects of this compound and its potential in novel therapeutic combinations.

References

In Vitro Cytotoxicity of Lobaplatin in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobaplatin, a third-generation platinum-based antineoplastic agent, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in preclinical studies. This technical guide provides an in-depth overview of the in vitro cytotoxicity of this compound, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of its efficacy across various cancer types. Detailed methodologies for key assays, along with visual representations of cellular pathways and experimental workflows, are presented to facilitate further research and drug development efforts.

Introduction

This compound (1,2-diamminomethyl-cyclobutane-platinum(II) lactate) is a platinum-based chemotherapy drug that exerts its anticancer effects primarily by forming DNA adducts, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.[1] Unlike its predecessors, cisplatin and carboplatin, this compound has shown a different toxicity profile and activity in cisplatin-resistant cell lines, making it a compound of significant interest in oncology research.[2] This guide summarizes the current knowledge on the in vitro cytotoxicity of this compound and provides detailed protocols for its investigation.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxic potential of a compound. The following tables summarize the reported IC50 values for this compound in various cancer cell lines.

Note on Units: IC50 values are presented in both µg/mL and µM for ease of comparison. The conversion is based on the molecular weight of this compound, which is approximately 397.33 g/mol .[1][3][4]

Formula for Conversion: µM = (µg/mL / 397.33) * 1000

Table 1: In Vitro Cytotoxicity of this compound in Gastric Cancer Cell Lines

| Cell Line | Differentiation | IC50 (µg/mL) | IC50 (µM) | Assay | Exposure Time | Reference |

| AGS | Moderately Differentiated | 6.11 ± 1.44 | 15.38 ± 3.62 | MTS | 48h | |

| MKN-28 | Well-Differentiated | 16.10 ± 0.81 | 40.52 ± 2.04 | MTS | 48h | |

| MKN-45 | Poorly Differentiated | 1.78 ± 0.16 | 4.48 ± 0.40 | MTS | 48h | |

| BGC-823 | Undifferentiated | Dose- and time-dependent cytotoxicity observed | - | MTT | - | |

| GES-1 (Normal Gastric Epithelial) | - | 56.17 ± 1.57 | 141.37 ± 3.95 | MTS | 48h |

Table 2: In Vitro Cytotoxicity of this compound in Hepatocellular Carcinoma (HCC) Cell Lines

| Cell Line | p53 Status | IC50 (µg/mL) at 48h | IC50 (µM) at 48h | Assay | Reference |

| SMMC-7721 | Wild-type | 1.45 | 3.65 | MTT | |

| Bel-7402 | Wild-type | - | - | MTT | |

| Hep3B | Null | - | - | MTT | |

| Huh-7 | Mutant | - | - | MTT | |

| HepG2 | Wild-type | 5.22 | 13.14 | MTT |

Note: The original paper for HCC cell lines provided a range of 1.45 to 5.22 µg/mL and ranked sensitivity, but did not provide specific IC50 values for all cell lines.

Table 3: In Vitro Cytotoxicity of this compound in Other Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Assay | Reference |

| Ovarian Carcinoma | Variety of cell lines | 0.9 - 13.8 | SRB | |

| Non-Small-Cell Lung Cancer (NSCLC) | Variety of cell lines | Mean IC50 of 2.5 | SRB | |

| Cholangiocarcinoma | RBE | ~13.24 (converted from 5.26±0.63 µg/mL) | Not Specified | |

| Cervical Cancer | CaSki | Dose- and time-dependent inhibition | Not Specified | |

| Melanoma | B16-F10 | Dose- and time-dependent inhibition | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the in vitro cytotoxicity of this compound.

Cell Viability and Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for many adherent cancer cell lines) in 100 µL of complete culture medium.

-

Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare a serial dilution of this compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the highest concentration of the drug's solvent).

-

Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Protocol:

-

Cell Seeding and Drug Treatment:

-

Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

-

Cell Fixation:

-

After the drug incubation period, gently add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

-

Incubate the plates at 4°C for at least 1 hour.

-

-

Washing:

-

Remove the TCA solution and wash the plates four to five times with slow-running tap water.

-

Allow the plates to air-dry completely at room temperature.

-

-

SRB Staining:

-

Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Removal of Unbound Dye:

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

-

Allow the plates to air-dry.

-

-

Solubilization:

-

Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plate on an orbital shaker for at least 10 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 510-540 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

-

Apoptosis Assays

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and plasma membrane integrity (assessed by PI).

Protocol:

-

Cell Treatment:

-

Treat cells with this compound at the desired concentrations and for the appropriate duration in a culture dish or flask.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Centrifuge the cell suspension at 300-400 x g for 5 minutes.

-

-

Washing:

-

Wash the cells once with cold PBS and then once with 1X Annexin V Binding Buffer (typically containing 10 mM HEPES, 140 mM NaCl, and 2.5 mM CaCl2, pH 7.4).

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Use unstained, Annexin V-only, and PI-only stained cells as controls for setting up compensation and gates.

-

Interpretation of Results:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells (due to primary necrosis)

Mechanistic Studies

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways involved in this compound's cytotoxicity.

Key Protein Targets:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2

-

DNA Damage Response: Phosphorylated p53 (e.g., at Ser15), p53

Protocol:

-

Protein Extraction:

-

After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature the protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended starting dilutions are typically 1:1000 for many commercially available antibodies.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted 1:2000 to 1:10000) for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system or X-ray film.

-

Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

-

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through the induction of DNA damage, which subsequently triggers cell cycle arrest and apoptosis.

DNA Damage and Apoptosis Induction

This compound forms platinum-DNA adducts, primarily intrastrand and interstrand crosslinks. This damage is recognized by the cell's DNA damage response (DDR) machinery. In cells with functional p53, DNA damage leads to the stabilization and activation of p53, which can then transcriptionally activate pro-apoptotic genes like Bax. This shifts the Bax/Bcl-2 ratio in favor of apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade. Executioner caspases, such as caspase-3, then cleave key cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Simplified signaling pathway of this compound-induced apoptosis.

Cell Cycle Arrest

In addition to apoptosis, this compound can induce cell cycle arrest, providing time for the cell to repair DNA damage. If the damage is too severe, the cell will be directed towards apoptosis. This compound has been shown to cause arrest in the G0/G1, S, and G2/M phases of the cell cycle, depending on the cell line and experimental conditions. This arrest is mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).

Experimental and Logical Workflows

General Workflow for In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

References

In-Depth Technical Guide: Preclinical Pharmacodynamics and Pharmacokinetics of Lobaplatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaplatin, a third-generation platinum-based antineoplastic agent, has demonstrated significant antitumor activity in a variety of preclinical models. Developed to improve upon the efficacy and toxicity profiles of its predecessors, cisplatin and carboplatin, this compound exhibits a distinct pharmacological profile. This technical guide provides a comprehensive overview of the pharmacodynamics and pharmacokinetics of this compound in preclinical settings, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacodynamics: Unraveling the Antitumor Activity

The antitumor effect of this compound is primarily attributed to its ability to form covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing programmed cell death (apoptosis).[1][2]

In Vitro Cytotoxicity

This compound has shown potent cytotoxic effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µg/mL) | Assay | Reference |

| AGS | Gastric Cancer | 6.11 ± 1.44 | MTS | [1][3] |

| MKN-28 | Gastric Cancer | 16.10 ± 0.81 | MTS | [3] |

| MKN-45 | Gastric Cancer | 1.78 ± 0.16 | MTS | |

| Y79 | Retinoblastoma | Dose-dependent inhibition observed | MTT | |

| 4T1 | Breast Cancer | Dose-dependent inhibition observed | MTS | |

| MDA-MB-231 | Breast Cancer | Dose-dependent inhibition observed | MTS |

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models, where human tumors are grown in immunocompromised mice, have consistently demonstrated the in vivo antitumor activity of this compound.

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Ishikawa | Endometrial Cancer | Not specified | Significant inhibition | |

| Y79 | Retinoblastoma | Pharmacological doses | More effective than carboplatin | |

| A549 | Non-Small Cell Lung Cancer | Not specified | Significant inhibition |

Pharmacokinetics: The Journey of this compound in Preclinical Models

The pharmacokinetic profile of a drug describes its absorption, distribution, metabolism, and excretion (ADME). While comprehensive quantitative pharmacokinetic data for this compound in preclinical models is not extensively published, available information from studies in rats and comparative data from human trials provide valuable insights.

Key Pharmacokinetic Parameters

Pharmacokinetic parameters help in understanding the drug's behavior in the body and in designing effective dosing regimens.

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Preclinical Model (Rat) | Human (Clinical Trial) | Description | Reference |

| Cmax | Data not available | 2.1 ± 0.4 µM | Maximum plasma concentration | |

| Tmax | Data not available | 3.2 ± 0.7 h | Time to reach Cmax | |

| AUC | Data not available | 4.2 ± 0.5 h·mg/L (Total Pt) | Area under the plasma concentration-time curve | |

| Half-life (t½) | Data not available | 131 ± 15 min (ultrafilterable Pt) | Time for plasma concentration to reduce by half | |

| Clearance (CL) | Data not available | 125 ± 14 mL/min/1.73 m² (ultrafilterable Pt) | Volume of plasma cleared of the drug per unit time | |

| Excretion | Primarily renal | ~74% excreted in urine within 24h | Route of elimination from the body |

Note: The majority of detailed pharmacokinetic data for this compound is derived from human clinical trials. Direct quantitative comparisons with preclinical models should be made with caution due to interspecies differences.

Experimental Protocols: A Guide to Preclinical Evaluation

Standardized and reproducible experimental protocols are crucial for the preclinical assessment of anticancer agents. Below are detailed methodologies for key in vitro and in vivo assays used in the evaluation of this compound.

In Vitro Cytotoxicity Assays

1. MTS Cell Proliferation Assay

The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere for 24 hours.

-

Drug Treatment: Expose cells to various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL) for specific durations (e.g., 24, 48, 72 hours).

-

MTS Reagent Addition: Add 10-20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells.

2. MTT Cell Viability Assay

Similar to the MTS assay, the MTT assay assesses cell metabolic activity as an indicator of cell viability.

-

Cell Plating: Seed Y79 cells in 96-well plates at a density of 1x10^5 cells/well.

-

Drug Incubation: Treat cells with varying concentrations of this compound (e.g., 5, 10, 20, 40 µg/ml) for 24 hours.

-

MTT Addition: Add 10 µl of MTT solution (5 mg/ml) to each well and incubate for 2 hours at 37°C.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm).

Apoptosis Detection by Flow Cytometry

Flow cytometry using Annexin V and Propidium Iodide (PI) staining is a common method to quantify apoptosis.

-

Cell Treatment: Plate 3 x 10^5 cells and treat with different concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells, wash them twice with PBS.

-

Staining: Incubate the cells with Annexin V-FITC and PI for 10-15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vivo Xenograft Studies

Animal models are indispensable for evaluating the in vivo efficacy of anticancer drugs.

-

Animal Model: Utilize immunodeficient mice, such as nude mice (e.g., BALB/c nu/nu).

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., Y79 cells) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume at regular intervals (e.g., every 3-4 days). Tumor volume can be calculated using the formula: (Length × Width²) / 2.

-

Drug Administration: Once tumors reach a certain volume (e.g., 100-150 mm³), administer this compound intravenously at a predetermined dose and schedule. Dosing can be based on previous studies or dose-escalation experiments.

-

Efficacy Evaluation: Assess the antitumor efficacy by comparing the tumor growth in the treated group to a vehicle-treated control group. Tumor growth inhibition is a key endpoint.

-

Toxicity Monitoring: Monitor the body weight and overall health of the animals throughout the study to assess drug-related toxicity.

Signaling Pathways: The Molecular Mechanisms of this compound

This compound exerts its anticancer effects by modulating key signaling pathways that control cell survival and death.

p53-Mediated Apoptosis

Upon DNA damage induced by this compound, the tumor suppressor protein p53 is activated. Activated p53 can trigger a cascade of events leading to apoptosis, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Caption: p53-mediated apoptotic pathway induced by this compound.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival, proliferation, and growth. Several studies have indicated that this compound can inhibit this pathway, contributing to its antitumor effects. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

Conclusion

This technical guide summarizes the key pharmacodynamic and pharmacokinetic properties of this compound in preclinical models. The data presented highlight its potent in vitro and in vivo antitumor activities, which are mediated through the induction of DNA damage and the modulation of critical signaling pathways such as p53 and PI3K/Akt/mTOR. While detailed pharmacokinetic data in preclinical animal models is an area requiring further investigation, the available information provides a solid foundation for the continued development and optimization of this compound as a promising anticancer therapeutic. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the design and execution of future preclinical studies.

References

Lobaplatin: A Deep Dive into its Mechanisms of Apoptosis Induction and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobaplatin, a third-generation platinum-based antineoplastic agent, has demonstrated significant efficacy in the treatment of various solid tumors.[1] Its cytotoxic effects are primarily attributed to its ability to form DNA adducts, leading to the inhibition of DNA replication and transcription.[2] This triggers a cascade of cellular events culminating in programmed cell death (apoptosis) and cell cycle arrest, thereby preventing the proliferation of cancer cells.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: DNA Damage and Cellular Response

Upon intracellular activation, this compound's platinum ion forms covalent bonds with the N7-position of guanine and adenine bases in the DNA, creating intrastrand and interstrand cross-links.[1] This distortion of the DNA double helix is a critical damage signal that is recognized by the cell's DNA damage response (DDR) machinery. If the DNA damage is extensive and irreparable, the cell activates pathways leading to apoptosis and cell cycle arrest to prevent the propagation of damaged genetic material.

Induction of Apoptosis: Orchestrating Programmed Cell Death

This compound instigates apoptosis through the activation of multiple, interconnected signaling pathways. A central player in this process is the tumor suppressor protein p53.

The p53-Dependent Mitochondrial (Intrinsic) Pathway

The p53 protein, often referred to as the "guardian of the genome," is stabilized and activated in response to DNA damage. Activated p53 transcriptionally upregulates the expression of pro-apoptotic proteins, most notably BAX (Bcl-2-associated X protein), while simultaneously downregulating the expression of the anti-apoptotic protein Bcl-2 (B-cell lymphoma 2). This shift in the BAX/Bcl-2 ratio is a critical determinant of the cell's fate.

An increased BAX/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (APAF-1), forming the apoptosome. This complex recruits and activates pro-caspase-9, which in turn activates the executioner caspase, caspase-3. Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade that is often dysregulated in cancer. This compound has been shown to inhibit this pathway, thereby promoting apoptosis. By suppressing the phosphorylation and activation of Akt, this compound prevents the downstream signaling that would normally inhibit apoptosis and promote cell survival. Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic environment by further influencing the expression of Bcl-2 family proteins.

The p53/ROS/p38MAPK Signaling Pathway

Recent studies have elucidated a role for reactive oxygen species (ROS) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in this compound-induced apoptosis. This compound treatment can lead to the generation of intracellular ROS. This oxidative stress, in conjunction with p53 activation, can trigger the p38MAPK signaling cascade. Activation of p38MAPK further amplifies the apoptotic signal, contributing to the execution of the apoptotic program.

Induction of Cell Cycle Arrest: Halting Cancer Cell Proliferation

In addition to inducing apoptosis, this compound effectively halts the proliferation of cancer cells by arresting the cell cycle at various checkpoints. The specific phase of arrest can be cell-type and concentration-dependent, with reports indicating arrest in the G0/G1, S, and G2/M phases.

G0/G1 and G1 Phase Arrest

This compound can induce G0/G1 phase arrest by modulating the expression of key cell cycle regulatory proteins. It has been shown to downregulate the expression of Cyclin D1, Cyclin-Dependent Kinase 4 (CDK4), and CDK6. This complex is essential for the phosphorylation of the Retinoblastoma (Rb) protein, a key step in the progression from G1 to S phase. By inhibiting this process, this compound prevents cells from entering the DNA synthesis phase. Furthermore, this compound can upregulate the expression of CDK inhibitors such as p21 and p27, which further block the activity of CDK/cyclin complexes.

S and G2/M Phase Arrest

In some cancer cell lines, this compound has been observed to cause an accumulation of cells in the S and G2/M phases. G2/M arrest is often associated with the downregulation of the Cyclin B1/CDK1 complex, which is critical for entry into mitosis. This compound can also decrease the expression of CDC25C, a phosphatase that activates CDK1.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| SMMC-7721 | Hepatocellular Carcinoma | 1.45 µg/mL | |

| Bel-7402 | Hepatocellular Carcinoma | Not specified, less sensitive than SMMC-7721 | |

| Hep 3B | Hepatocellular Carcinoma | Not specified, less sensitive than SMMC-7721 | |

| Huh-7 | Hepatocellular Carcinoma | Not specified, less sensitive than SMMC-7721 | |

| HepG2 | Hepatocellular Carcinoma | Similar to Huh-7 | |

| RBE | Cholangiocarcinoma | 5.26 ± 0.63 µg/mL | |

| A549 | Non-Small-Cell Lung Cancer | 5.02 ± 1.11 µM (48h) | |

| NCI-H1299 | Non-Small-Cell Lung Cancer | 18.00 ± 1.05 µM (48h) |

Table 2: Induction of Apoptosis by this compound in Bladder Cancer Cells

| Cell Line | Treatment | Percentage of Apoptotic Cells | Reference |

| T24 | Control | 6.25% ± 0.64% | |

| T24 | This compound (8 µg/mL, 24h) | 31.25% ± 1.20% | |

| 5637 | Control | 2.5% ± 0.78% | |

| 5637 | This compound (8 µg/mL, 24h) | 14.3% ± 2.24% |

Table 3: Cell Cycle Distribution in SMMC-7721 Cells Treated with this compound (1.45 µg/mL)

| Time (hours) | % G1 Phase | % S Phase | % G2/M Phase | Reference |

| 0 | 45.31 | 22.88 | 31.81 | |

| 24 | 59.91 | 11.92 | 28.17 | |

| 36 | 56.89 | 2.83 | 40.28 | |

| 48 | 53.80 | 2.07 | 44.13 |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Phosphate-Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C until a color change is apparent.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization (for adherent cells) and collect the culture supernatant (containing floating cells).

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V-FITC and PI negative. Early apoptotic cells will be Annexin V-FITC positive and PI negative. Late apoptotic/necrotic cells will be both Annexin V-FITC and PI positive.

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is for determining the cell cycle distribution of cells treated with this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells and wash twice with ice-cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

-

6-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bcl-2, Bax, p53, cleaved caspase-3, PARP, Cyclin D1, CDK4, etc.)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound exerts its potent anticancer effects through a multi-pronged attack on cancer cells, primarily by inducing irreparable DNA damage. This leads to the activation of intricate signaling pathways that culminate in apoptosis and cell cycle arrest. The p53-dependent mitochondrial pathway, the PI3K/Akt survival pathway, and the p53/ROS/p38MAPK pathway are all critically involved in orchestrating this compound-induced apoptosis. Concurrently, this compound's ability to halt the cell cycle at various checkpoints by modulating the expression of key regulatory proteins effectively inhibits cancer cell proliferation. A thorough understanding of these molecular mechanisms is paramount for the rational design of combination therapies and for identifying potential biomarkers to predict treatment response, ultimately paving the way for the more effective clinical application of this compound in oncology.

References

Lobaplatin's Impact on Gene Expression in Tumor Cells: A Technical Guide

Introduction

Lobaplatin is a third-generation platinum-based antineoplastic agent characterized by a 1,2-diaminomethyl-cyclobutane ligand.[1] Developed to improve the therapeutic index and overcome resistance mechanisms associated with earlier platinum compounds like cisplatin and carboplatina, this compound has demonstrated significant antitumor activity across a range of malignancies, including breast, lung, and hepatocellular carcinomas.[2][3] Its primary mechanism of action involves interaction with cellular DNA, which triggers a cascade of molecular events that profoundly alter gene expression, ultimately leading to cell cycle arrest and apoptosis.[1][2]

This technical guide provides an in-depth analysis of the molecular effects of this compound, focusing on its influence on gene expression in tumor cells. It consolidates key findings on modulated signaling pathways, presents available quantitative data, and furnishes detailed experimental protocols for researchers seeking to investigate its mechanisms.

Core Mechanism of Action: DNA Adduct Formation and Damage Response

Like other platinum-based drugs, this compound's cytotoxicity stems from its ability to form covalent adducts with DNA. After intracellular activation, the platinum ion binds to nucleophilic sites on DNA, primarily forming intrastrand cross-links between adjacent guanine bases (GG) and, to a lesser extent, between adenine and guanine bases (AG). These adducts create structural distortions in the DNA double helix, physically obstructing the machinery of DNA replication and transcription.

This DNA damage is recognized by the cell's DNA Damage Response (DDR) system. The presence of irreparable DNA adducts activates a cascade of signaling pathways designed to halt the cell cycle, allowing time for repair. However, if the damage is too extensive, these same pathways pivot to initiate programmed cell death, or apoptosis, to eliminate the compromised cell.

Impact on Gene Expression and Key Signaling Pathways

This compound orchestrates its antitumor effects by modulating several critical signaling pathways that govern cell survival, proliferation, and death. The most prominently affected are the p53-mediated apoptotic pathway and the PI3K/AKT/mTOR survival pathway.

DNA Damage, p53 Activation, and Apoptosis

The formation of DNA adducts by this compound is a potent stress signal that leads to the activation of the tumor suppressor protein p53. Activated p53 functions as a transcription factor that upregulates the expression of genes involved in cell cycle arrest and apoptosis.

-

Cell Cycle Arrest: p53 transcriptionally activates the CDK inhibitor p21, which binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, primarily at the G1 and G2/M phases. This provides the cell an opportunity to repair DNA damage.

-

Induction of Apoptosis: If the damage is irreparable, p53 promotes apoptosis by altering the expression of the Bcl-2 family of proteins. It upregulates the expression of pro-apoptotic members like Bax and downregulates the expression of anti-apoptotic members like Bcl-2 . This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c and the subsequent activation of the caspase cascade (Caspase-9, Caspase-3), culminating in apoptosis. This compound treatment consistently results in the cleavage and activation of Poly(ADP-ribose) polymerase (PARP), a key substrate of activated Caspase-3 and a hallmark of apoptosis.

References

A Technical Guide to the Initial Antitumor Activity Spectrum of Lobaplatin

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the initial preclinical and early clinical findings on the antitumor activity of Lobaplatin, a third-generation platinum-based chemotherapeutic agent. It details the compound's mechanism of action, its efficacy across various cancer types as demonstrated in vitro and in vivo, and the experimental methodologies employed in these foundational studies.

Introduction

This compound (1,2-diamminomethyl-cyclobutane-platinum(II) lactate) is a third-generation platinum analogue developed to improve upon the therapeutic index and toxicity profile of earlier compounds like cisplatin and carboplatin.[1][2] Approved in China for treating advanced breast cancer, small-cell lung cancer (SCLC), and chronic myeloid leukemia (CML), its development was driven by the need for agents with a broader spectrum of activity, reduced toxicity, and the ability to overcome resistance to first and second-generation platinum drugs.[1][3][4] Initial studies have explored its efficacy in a wide range of solid tumors, including those of the breast, lung, esophagus, and ovaries.

Mechanism of Action

Like other platinum-based drugs, this compound functions as a DNA alkylating agent. It is administered as a prodrug and is hydrolyzed in the body to form a reactive platinum complex. This active form then creates covalent bonds with DNA, primarily forming intra-strand cross-links between adjacent guanine-guanine (GG) or guanine-adenine (GA) bases. These DNA adducts distort the double helix structure, which in turn inhibits DNA replication and transcription, ultimately triggering a cascade of cellular responses that lead to cell cycle arrest and programmed cell death (apoptosis). A key feature of this compound is its potential to circumvent common resistance pathways that affect cisplatin and carboplatin, suggesting a more durable response in some patients.

In Vitro Antitumor Activity

Initial in vitro studies have demonstrated this compound's cytotoxic effects against a broad spectrum of human cancer cell lines. Its potency is often comparable or superior to that of cisplatin and carboplatin.

Cytotoxicity Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below summarizes the IC50 values for this compound in various cancer cell lines as reported in initial studies.

| Cancer Type | Cell Line(s) | IC50 Value(s) | Citation |

| Gastric Cancer | AGS | 6.11 ± 1.44 µg/mL | |

| MKN-28 | 16.10 ± 0.81 µg/mL | ||

| MKN-45 | 1.78 ± 0.16 µg/mL | ||

| Non-Small-Cell Lung | Variety of NSCLC cells | Mean IC50 of 2.5 µmol/L | |

| Ovarian Cancer | Variety of ovarian cells | 0.9 to 13.8 µmol/L | |

| Hepatocellular Carcinoma | 5 HCC cell lines | 1.45 to 5.22 µg/mL | |

| Breast Cancer (TNBC) | HCC 1806, HCC 1937 | Substantial cytotoxic effects observed |

Experimental Protocols: In Vitro Assays

The quantitative data on this compound's in vitro activity were generated using a variety of standard experimental protocols.

-

Cell Viability Assays : To determine cytotoxicity and IC50 values, researchers employed several methods. The Sulforhodamine B (SRB) assay was used for non-small-cell lung cancer and ovarian cancer cells. For gastric cancer cells, the MTS assay was utilized, while the MTT assay was applied to retinoblastoma and colorectal carcinoma cell lines. The CCK-8 assay was also used in studies on NSCLC cells.

-

Apoptosis Assays : The induction of apoptosis is a primary outcome of this compound treatment. This was commonly assessed using flow cytometry to quantify apoptotic cells. Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays were also used to detect DNA fragmentation, a hallmark of apoptosis.

-

Cell Cycle Analysis : The effect of this compound on cell cycle progression was investigated using flow cytometry to analyze the distribution of cells in different phases (G1, S, G2/M).

Induction of Apoptosis and Cell Cycle Arrest

This compound's cytotoxic activity is mediated primarily through the induction of apoptosis and disruption of the cell cycle.

-

Apoptosis : Studies show that this compound activates apoptotic pathways in various cancer cells. In gastric cancer, it upregulates p53, indicating the involvement of the p53-dependent apoptotic pathway. In colorectal cancer cells, this compound has been shown to up-regulate caspases-8, -9, and -3, key executioners of apoptosis. While apoptosis is the main cell death mechanism, some evidence suggests that caspase-independent mechanisms and necroptosis may also play a minor role.

-

Cell Cycle Arrest : this compound has been observed to induce cell cycle arrest, though the specific phase can vary between cell types. In non-small-cell lung cancer, it caused S-phase arrest, while in other NSCLC studies, a G2/M arrest was noted. An S-phase arrest was also reported in colorectal cancer cells. This arrest prevents cancer cells from proceeding through division, contributing to the drug's anti-proliferative effect.

In Vivo Antitumor Activity

The antitumor efficacy of this compound has been validated in preclinical animal models, primarily using human tumor xenografts in immunodeficient mice.

Efficacy in Xenograft Models

In vivo studies have consistently shown that this compound significantly inhibits tumor growth.

| Cancer Type | Xenograft Model | Key Findings | Citation |

| Non-Small-Cell Lung | A549 xenografts | Combination with 125I radiation enhanced tumor growth inhibition more effectively than single treatment. | |

| Ovarian Cancer | Platinum-resistant xenografts | Exhibited significant antitumor activity alone or in combination with docetaxel. | |

| Retinoblastoma | Y79 xenografts | More effective than carboplatin in controlling tumor growth in vivo. |

Experimental Protocols: In Vivo Studies

-

Animal Models : The most commonly used models are BALB/c (nu/nu) nude mice, which are immunodeficient and thus can host human tumor xenografts.

-

Xenograft Establishment : Human cancer cells (e.g., A549, SK-MES-1, Y79) are inoculated subcutaneously into the flank of the mice.

-

Treatment Regimen : Once tumors reach a specified volume (e.g., ~100 mm³), mice are randomized into control and treatment groups. This compound is typically administered intravenously (IV).

-

Efficacy Measurement : Antitumor activity is assessed by measuring tumor volume at regular intervals. A common formula used is: Tumor Volume = (length × width²)/2. The therapeutic effect can be expressed as the ratio of tumor volume in the treated group versus the control group (T/C %).

Early Clinical Investigations

Following promising preclinical results, this compound has undergone Phase I and II clinical trials for various solid tumors. Phase I trials were designed to determine the maximum tolerated dose (MTD) and dose-limiting toxicities, often in combination with other agents like docetaxel for patients with solid tumors that had progressed after initial chemotherapy. These early trials established a recommended dose for single-agent therapy and provided initial evidence of its activity in humans, paving the way for its approval and use in treating breast cancer, SCLC, and CML.

Conclusion

Initial reports collectively establish this compound as a potent third-generation platinum agent with a broad spectrum of antitumor activity. Its efficacy has been demonstrated in vitro across numerous cancer cell lines, including those of the lung, breast, stomach, and ovaries. The primary mechanism involves the formation of DNA adducts, leading to cell cycle arrest and apoptosis through p53-dependent and caspase-mediated pathways. In vivo studies using xenograft models have confirmed its significant tumor growth inhibition, including in platinum-resistant models. These foundational preclinical findings provided a strong rationale for the clinical development of this compound as a valuable therapeutic option in oncology.

References

- 1. This compound: D 19466 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. A phase I clinical trial of dose escalation of this compound in combination with fixed-dose docetaxel for the treatment of human solid tumours that had progressed following chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Lobaplatin Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cancer cell lines for the study of Lobaplatin efficacy. Detailed protocols for key experimental assays are included to ensure reproducible and reliable results.

Introduction to this compound

This compound is a third-generation platinum-based antineoplastic agent.[1][2][3] Its mechanism of action, similar to other platinum compounds, involves the formation of DNA adducts, leading to the inhibition of DNA synthesis and repair, and ultimately inducing apoptosis (programmed cell death) in cancer cells.[1] this compound has demonstrated a broad spectrum of antitumor activity and has been investigated in various malignancies, including breast, lung, ovarian, gastric, and bladder cancers. It has also shown potential in overcoming resistance to other platinum-based drugs like cisplatin and carboplatin.

Recommended Cell Lines for this compound Efficacy Studies

The selection of an appropriate cancer cell line is critical for obtaining relevant and translatable results. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a benchmark for their sensitivity to the drug.

| Cancer Type | Cell Line | IC50 Value (µg/mL) | Incubation Time (hours) | Assay Method |

| Gastric Cancer | AGS | 6.11 ± 1.44 | 72 | MTS |

| MKN-28 | 16.10 ± 0.81 | 72 | MTS | |

| MKN-45 | 1.78 ± 0.16 | 72 | MTS | |

| Non-Small Cell Lung Cancer | A549 | 7.867 | 72 | CCK-8 |

| H1975 | 2.119 | 72 | CCK-8 | |

| H157 | 2.907 | 72 | CCK-8 | |

| Bladder Cancer | T24 | Not explicitly stated, but dose-dependent reduction in viability shown | 24, 48, 72 | CCK-8 |

| 5637 | Not explicitly stated, but dose-dependent reduction in viability shown | 24, 48, 72 | CCK-8 | |

| Ovarian Cancer | A2780 | - | - | SRB |

| SKOV3 | - | - | SRB | |

| OVCAR-3 | - | - | SRB | |

| IGROV-1 | - | - | SRB | |

| TOV-21G | - | - | SRB | |

| ES-2 | - | - | SRB | |

| A2780cis (Cisplatin-resistant) | - | - | SRB | |

| Retinoblastoma | Y79 | Dose-dependent inhibition observed | 72 | - |

Note: IC50 values can vary between laboratories due to differences in experimental conditions such as cell passage number, seeding density, and assay methodology. It is recommended to determine the IC50 value for each cell line under your specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments to assess this compound efficacy are provided below.

Cell Viability and Cytotoxicity Assay (CCK-8/MTT/SRB)

This protocol outlines the general procedure for determining the cytotoxic effects of this compound on cancer cell lines using common colorimetric assays.

Principle: These assays measure cell viability based on metabolic activity (MTT, CCK-8) or cellular protein content (SRB). A decrease in the signal indicates a reduction in viable cells.

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

This compound (Note: Do not dissolve in DMSO or sodium chloride solution as this can lead to inactivation)

-

96-well plates

-

CCK-8, MTT, or SRB assay reagents

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ to 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium without the drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Assay Procedure:

-

For CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Then, add 150 µL of DMSO to dissolve the formazan crystals.

-